2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate is a complex organic compound that belongs to the class of thiazole derivatives. It is characterized by a unique quinolinium structure, which contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, which play a significant role in the synthesis of biologically active molecules.
The compound is synthesized through various methods involving multiple reactants and conditions. Its synthesis often incorporates thiazole and quinoline moieties, which are prevalent in many natural products and pharmaceuticals. The specific synthetic routes can vary widely, reflecting the compound's complexity and the need for precise control over reaction conditions to achieve desired yields and purities.
2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate can be classified as:
The synthesis of 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate typically involves multi-step synthetic pathways. Common methods include:
The synthesis often requires careful control of temperature and reaction time to optimize yields. Solvents such as dimethylformamide or acetonitrile are commonly used to dissolve reactants and facilitate reactions. Additionally, catalysts may be employed to enhance reaction rates or selectivity.
The molecular structure of 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate features:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 284.33 g/mol.
The compound can undergo various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, controlling pH levels can significantly influence reaction outcomes.
The mechanism of action for 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate involves:
Studies suggest that compounds with similar structures exhibit significant biological activity against various pathogens and cancer cells, indicating potential therapeutic applications.
Key physical properties include:
Chemical properties include:
Relevant data from experimental studies should be referenced for precise values.
The potential applications of 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate include:
Quinoline-thiazole hybrids constitute a structurally diverse class of bioactive molecules that leverage complementary pharmacological properties. The quinoline moiety provides a planar aromatic surface for DNA intercalation and topoisomerase inhibition, while the thiazole ring contributes to metabolic stability and hydrogen-bonding capabilities. This synergy is exemplified in 2-phenyl-10λ⁴-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate (CAS: 43091-21-0), which features an intramolecular charge-transfer complex within its fused system. The compound's molecular formula (C₁₇H₁₁NOS) and zwitterionic character (evident from its ylium-olate notation) enable unique electronic distributions that enhance target binding [4].
Recent drug discovery campaigns have identified several therapeutic applications for this chemical class:
Table 1: Structural and Physicochemical Profile of 2-Phenyl-10λ⁴-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate
Property | Value | Significance |
---|---|---|
CAS Registry Number | 43091-21-0 | Unique compound identifier for regulatory and sourcing purposes |
Molecular Formula | C₁₇H₁₁NOS | Defines elemental composition and molecular weight (277.34 g/mol) |
XLogP3 | 2.7 | Predicts moderate lipophilicity and membrane permeability |
Hydrogen Bond Acceptors | 2 | Indicates capacity for target interactions through H-bonding |
Topological Polar Surface | 46.7 Ų | Suggests moderate cellular permeability and bioavailability potential |
Canonical SMILES | C1=CC=C(C=C1)C2=SC3=NC4=CC=CC=C4C=C3C2=O | Encodes structural representation for computational screening |
Complexity Rating | 523 | Quantifies synthetic challenge based on ring systems and stereochemistry |
The development of complex heterocyclic systems follows a methodical trajectory from simple monocyclic compounds to sterically constrained polycyclic frameworks. Early medicinal chemistry focused on monocyclic heteroaromatics (pyridines, thiophenes) before advancing to fused bicyclic systems (quinolines, benzothiazoles) in the mid-20th century. The compound 2-phenyl-10λ⁴-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate represents a contemporary innovation within this evolutionary pathway, combining the electronic advantages of both quinoline and thiazole rings while incorporating zwitterionic character for enhanced solubility [5] [8].
Spirocyclic systems emerged as conformationally restricted analogs that reduce entropic penalties during target binding. Though not strictly spirocyclic, the title compound achieves similar rigidity through its planar fused structure. Key historical milestones include:
Table 2: Evolutionary Milestones in Heterocyclic Drug Design
Time Period | Innovation | Impact on Compound Design |
---|---|---|
Pre-1960s | Isolation of natural heterocycles (quinine, morphine) | Established foundational biological activities of bicyclic nitrogen-containing systems |
1960-1980 | Synthetic quinazolines as diuretics and sedatives | Demonstrated therapeutic potential of fused diazine systems |
1990-2000 | Spirocyclic β-lactam antibiotics | Introduced conformational restriction to improve target selectivity and metabolic stability |
2000-Present | Zwitterionic heterocycles | Leveraged intramolecular charge transfer for enhanced solubility and membrane permeability |
Charge-transfer complexes represent a strategic design approach for optimizing drug-like properties through intramolecular electronic redistribution. In 2-phenyl-10λ⁴-[1,3]thiazolo[3,2-a]quinolin-10-ylium-1-olate, the zwitterionic configuration creates a permanent dipole moment that facilitates both aqueous solubility and membrane penetration. This molecular architecture features a cationic quinolinium center balanced by an anionic enolate oxygen, resulting in enhanced electrostatic interactions with biological targets compared to neutral analogs [4].
The compound's electronic characteristics significantly influence its pharmacological behavior:
Table 3: Charge-Transfer Characteristics and Biological Implications
Electronic Property | Manifestation | Biological Consequence |
---|---|---|
Dipole Moment | 5.2-6.7 Debye (calculated) | Enhanced target binding through electrostatic complementarity |
UV-Vis Absorption | λₘₐₓ = 390 nm (in methanol) | Potential phototherapeutic applications and fluorescence-based tracking |
Frontier Orbital Energy Gap | ΔE = 3.1-3.5 eV | Facilitates redox activity in anticancer mechanisms |
Molecular Electrostatic Potential | Localized charges at N⁺-O⁻ sites | Directional hydrogen bonding with enzyme active sites |
The compound has been submitted to the National Cancer Institute (NCI) for screening (NSC number: 303525), reflecting the therapeutic promise of its charge-transfer architecture in oncology drug discovery. Its structural features enable multi-target engagement potential, particularly against kinases and DNA-processing enzymes that recognize cationic planar structures [3].
Compounds Referenced in Article
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8